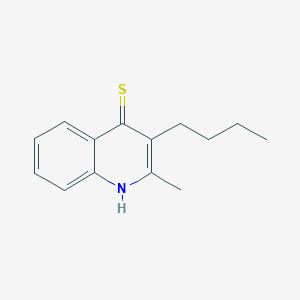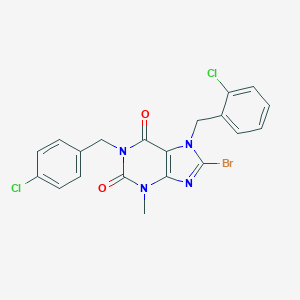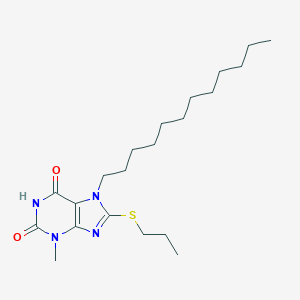
6-chloro-6'-methyl-4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-2-aminobenzophenone with 6-methyl-2-aminobenzophenone in the presence of a cyclizing agent can yield the desired biquinolinyl compound. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes
Wirkmechanismus
The mechanism of action of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The compound’s structural features allow it to intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dibromo-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dichloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
Uniqueness
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methyl groups on the quinoline rings enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C31H21ClN2O |
|---|---|
Molekulargewicht |
473g/mol |
IUPAC-Name |
6-chloro-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H21ClN2O/c1-19-12-14-26-24(16-19)23(20-8-4-2-5-9-20)18-28(33-26)30-29(21-10-6-3-7-11-21)25-17-22(32)13-15-27(25)34-31(30)35/h2-18H,1H3,(H,34,35) |
InChI-Schlüssel |
WZYUCWKLLCKBPA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)
![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)

![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)




![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)



